

# An In-depth Technical Guide to the Chemical Structure and Synthesis of KB130015

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **KB130015**

Cat. No.: **B1673360**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of **KB130015**, a novel antiarrhythmic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure of KB130015

**KB130015**, also known as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, is a derivative of the potent antiarrhythmic drug amiodarone.<sup>[1][2]</sup> Its design aimed to retain the antiarrhythmic efficacy of amiodarone while mitigating its toxicity profile.<sup>[3][4]</sup> The key structural modifications include the replacement of the tertiary amino group in amiodarone with a carboxylic acid group and the substitution of the butyl group with a methyl group to reduce lipophilicity and cellular accumulation.<sup>[5]</sup>

### Chemical Details:

- Formal Name: 2-[2,6-diiodo-4-[(2-methyl-3-benzofuranyl)methyl]phenoxy]-acetic acid<sup>[2]</sup>
- CAS Number: 147030-48-6<sup>[2][6]</sup>
- Molecular Formula: C<sub>18</sub>H<sub>14</sub>I<sub>2</sub>O<sub>4</sub><sup>[2][7]</sup>
- Molecular Weight: 548.11 g/mol <sup>[7]</sup>
- SMILES: O=C(COC1=C(I)C=C(CC2=C(C)OC3=C2C=CC=C3)C=C1)O<sup>[2]</sup>

## Synthesis of KB130015

The synthesis of **KB130015** involves a multi-step process starting from 2-methylbenzofuran.[\[5\]](#)

The following diagram illustrates the synthetic pathway.



[Click to download full resolution via product page](#)

*Synthesis pathway of **KB130015**.*

## Quantitative Biological Data

**KB130015** exhibits a complex pharmacological profile, interacting with multiple ion channels and receptors. The following table summarizes its key quantitative biological activities.

| Target                                                                       | Action                      | Species/Cell Line                                | IC <sub>50</sub> / EC <sub>50</sub>  | Reference |
|------------------------------------------------------------------------------|-----------------------------|--------------------------------------------------|--------------------------------------|-----------|
| hERG1 (K <sub>v</sub> 11.1)                                                  | Activation                  | HEK 293 cells                                    | EC <sub>50</sub> = 12 $\mu$ M        | [6][8][9] |
| Block (at high voltages)                                                     | Native and recombinant      | -                                                | [1][9]                               |           |
| Thyroid Hormone                                                              |                             |                                                  |                                      |           |
| Receptor $\alpha$ (hThR $\alpha_1$ )                                         | Antagonist                  | CHO-K1 cells                                     | IC <sub>50</sub> = 4.5 $\mu$ M       | [6]       |
| Thyroid Hormone                                                              |                             |                                                  |                                      |           |
| Receptor $\beta$ (hThR $\beta_1$ )                                           | Antagonist                  | CHO-K1 cells                                     | IC <sub>50</sub> = 5.1 $\mu$ M       | [6]       |
| Na <sup>+</sup> Channels                                                     | Slows inactivation kinetics | Guinea pig, rabbit, and pig ventricular myocytes | K <sub>0.5</sub> ≈ 2 $\mu$ M         | [10]      |
| Shifts steady-state inactivation                                             | -                           |                                                  | K <sub>0.5</sub> ≈ 6.9 $\mu$ M       | [10]      |
| L-type Ca <sup>2+</sup> Current (ICa-L)                                      | Decrease in amplitude       | Pig ventricular myocytes                         | ~30% at 10 $\mu$ M                   | [6]       |
| G-protein Gated K <sup>+</sup> Channels (IK(ACh))                            | Inhibition                  | Atrial myocytes                                  | K <sub>0.5</sub> ≈ 0.6 - 0.9 $\mu$ M | [10]      |
| ATP-gated K <sup>+</sup> Channels (IK(ATP))                                  | Inhibition                  | Atrial myocytes                                  | -                                    | [10]      |
| Large-conductance Ca <sup>2+</sup> -activated K <sup>+</sup> (BKCa) channels | Activation                  | HEK 293 cells                                    | EC <sub>50</sub> = 20.2 $\mu$ M      | [2]       |

## Experimental Protocols

The synthesis of **KB130015** is carried out in several steps as previously described.[5]

- Step 1: Synthesis of 2-Methyl-3-(4-methoxybenzoyl)benzofuran (2): A mixture of 2-methylbenzofuran and p-anisoyl chloride in dry dichloromethane is cooled to 5°C. Tin(IV) chloride ( $\text{SnCl}_4$ ) is added dropwise, and the reaction is stirred.[5]
- Step 2: Synthesis of 2-Methyl-3-(4-hydroxybenzoyl)benzofuran (3): Compound 2 is treated with boron tribromide ( $\text{BBr}_3$ ) in dichloromethane.
- Step 3: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (4): Compound 3 is reacted with iodine and ammonium hydroxide in methanol.
- Step 4: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzyl)benzofuran: The ketone in compound 4 is reduced using sodium borohydride ( $\text{NaBH}_4$ ) in tetrahydrofuran (THF).
- Step 5: Synthesis of Ethyl 2-[2,6-diido-4-[(2-methyl-1-benzofuran-3-yl)carbonyl]phenoxy]acetate: The product from step 4 is reacted with ethyl bromoacetate in the presence of potassium carbonate in dry acetone.[4]
- Step 6: Synthesis of **KB130015** (7): The ethyl ester is hydrolyzed using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product.[4][5]

The effects of **KB130015** on various ion channels were investigated using patch-clamp and two-electrode voltage-clamp techniques.[1][8]

- Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the cDNA encoding the ion channel of interest (e.g., hERG1).
- Solutions: **KB130015** is dissolved in dimethylsulfoxide (DMSO) to create a stock solution and then diluted to the final concentration in the extracellular solution just before the experiment.[8]
- Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The holding potential and voltage protocols are specific to the ion channel being studied. For example, to

study hERG1 channels, a typical protocol involves depolarizing steps to various potentials from a holding potential of -80 mV, followed by a repolarizing step to elicit tail currents.[8]

- Data Analysis: Current amplitudes are measured and plotted against the test potential to generate current-voltage relationships. The voltage dependence of activation is determined by fitting the tail current amplitudes to a Boltzmann function.

## Signaling Pathways and Mechanism of Action

**KB130015** has a multi-faceted mechanism of action, primarily targeting ion channels involved in cardiac repolarization and thyroid hormone receptors.



[Click to download full resolution via product page](#)

*Signaling pathways modulated by **KB130015**.*

**KB130015** activates hERG1 potassium channels, which is a novel mechanism for an amiodarone derivative, as amiodarone itself is a hERG1 blocker.[8][9] This activation is achieved by accelerating the activation kinetics of the channel and shifting its voltage-dependent activation to more negative potentials.[8][9] The binding site for **KB130015** on the hERG1 channel is presumed to be on the cytosolic side of the pore.[8][9]

In addition to its effects on hERG1, **KB130015** also modulates other ion channels, contributing to its overall antiarrhythmic profile. It slows the inactivation of sodium channels and inhibits L-type calcium currents, as well as G-protein gated and ATP-sensitive potassium channels.[10] Furthermore, its antagonistic activity at thyroid hormone receptors is believed to contribute to its antiarrhythmic action, similar to amiodarone.[4][5]

## Logical Relationships and Drug Design

The development of **KB130015** from amiodarone is a clear example of rational drug design aimed at improving the safety profile of a potent therapeutic agent.



[Click to download full resolution via product page](#)

*Logical relationship in the design of **KB130015**.*

By replacing the tertiary amino group of amiodarone with a carboxylic acid and the butyl group with a methyl group, the developers of **KB130015** aimed to reduce the lipophilicity and prevent the lysosomal trapping that contributes to amiodarone's toxicity.[5] This strategic modification

led to a compound that retains the desired electrophysiological properties consistent with antiarrhythmic activity while exhibiting an improved toxicity profile in preliminary studies.[3][5]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and preliminary characterization of a novel antiarrhythmic compound (KB130015) with an improved toxicity profile compared with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The amiodarone derivative KB130015 activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The amiodarone derivative KB130015 activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KB130015, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of KB130015]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673360#the-chemical-structure-and-synthesis-of-kb130015>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)